3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea
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Overview
Description
3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts rigidity and stability to its derivatives. The incorporation of the adamantane moiety into thiourea compounds enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea typically involves the reaction of adamantane-1-carbonyl chloride with 1,1-diethylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiourea group can form hydrogen bonds with target proteins, inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantane-1-carbonyl)-3-phenylthiourea
- 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea
- 1-(Adamantane-1-carbonyl)-3-(3-chloro-4-fluorophenyl)thiourea
Uniqueness
3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea is unique due to the presence of the diethyl groups on the thiourea moiety, which can influence its reactivity and biological activity. The adamantane core provides structural rigidity and stability, making it a valuable scaffold for various applications.
Properties
CAS No. |
54979-94-1 |
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Molecular Formula |
C16H26N2OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-(diethylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C16H26N2OS/c1-3-18(4-2)15(20)17-14(19)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H,17,19,20) |
InChI Key |
VCYBYFJHFVDRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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